

synthesis of 3-vinyl-indazole derivatives from 3-iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

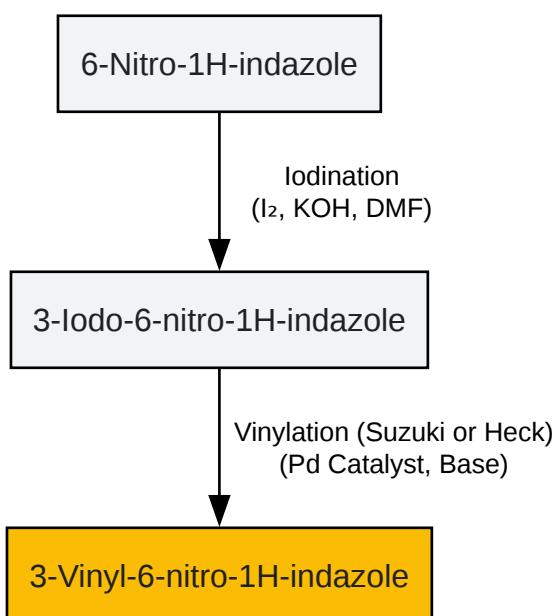
Compound Name: *3-Iodo-6-nitro-1H-indazole*

Cat. No.: *B1314062*

[Get Quote](#)

Application Note: Synthesis of 3-Vinyl-6-nitro-1H-indazole Derivatives

Introduction


Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.^{[1][2][3]} The functionalization of the indazole scaffold is a key strategy in drug discovery, and the introduction of a vinyl group at the C-3 position provides a versatile synthetic handle for further molecular elaboration through various chemical transformations.

This application note details robust and efficient protocols for the synthesis of 3-vinyl-6-nitro-1H-indazole from its 3-iodo precursor. We focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming carbon-carbon bonds.^{[4][5]} The protocols provided are designed for researchers, scientists, and drug development professionals seeking to synthesize these valuable intermediates for downstream applications.

General Synthetic Strategy

The synthesis is a two-step process starting from commercially available 6-nitro-1H-indazole.

- Iodination: Direct iodination at the C-3 position of 6-nitro-1H-indazole is achieved using iodine in the presence of a base.[4][6]
- Vinylation: The resulting **3-iodo-6-nitro-1H-indazole** is then subjected to a palladium-catalyzed cross-coupling reaction with a suitable vinyl partner to yield the desired 3-vinyl-6-nitro-1H-indazole. Both Suzuki and Heck coupling methodologies are presented as viable routes.

[Click to download full resolution via product page](#)

Caption: Overall synthetic pathway for 3-vinyl-6-nitro-1H-indazole.

Discussion of Vinylation Methods

Suzuki-Miyaura Coupling: This method offers an expedient route to C-3 vinylated indazoles without the need for N-protection of the indazole ring.[7] The reaction between unprotected 3-iodoindazoles and a vinylboron reagent, such as pinacol vinyl boronate, proceeds in moderate to excellent yields, often facilitated by microwave irradiation to reduce reaction times.[4][8] For nitro-substituted indazoles, this approach has been shown to be highly effective, providing the vinylated product in excellent yield.[4]

Heck Reaction: The Heck reaction provides an alternative pathway, coupling the 3-iodo-indazole with an alkene.[9] This reaction typically involves a palladium catalyst, a phosphine

ligand, and a suitable base.[6] For substrates like **3-iodo-6-nitro-1H-indazole**, it may be beneficial to first protect the N-1 nitrogen with a group such as tetrahydropyran (THP) to improve solubility and prevent side reactions before proceeding with the coupling.[6]

Applications in Drug Development

The 3-vinyl-6-nitro-1H-indazole scaffold is of significant interest in drug development. The vinyl group can be readily transformed into other functional groups, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Furthermore, the nitro group can be reduced to an amine, providing another point for derivatization.[10][11] Indazole-based compounds are particularly prominent as kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant cell signaling pathways.[1][12]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key synthetic steps described in the literature.

Reaction Step	Substrate	Coupling Partner	Catalyst (mol%)	Base	Solvent	Conditions	Yield (%)	Reference
Iodination	5-Nitro-1H-indazole	Iodine	-	KOH	DMF	RT, 3h	100	[4]
Suzuki Vinylation	3-Iodo-5-nitro-1H-indazole	Pinacol vinyl boronate	Pd(PPh ₃) ₄ (5-6%)	Na ₂ CO ₃ (2N aq.)	1,4-Dioxane	μW, 120°C, 40 min	87	[4]
Heck Vinylation	3-Iodo-6-nitro-1- ¹ H-(THP)-1H-indazole	2-Vinyl pyridine	Pd(OAc) ₂	N,N-Diisopropylethylamine	DMF	Heat	Not specified	[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-6-nitro-1H-indazole

This protocol is adapted from established procedures for the direct iodination of indazoles.[4]

[13]

Materials:

- 6-Nitro-1H-indazole
- Potassium hydroxide (KOH), powdered
- Iodine (I₂)
- N,N-Dimethylformamide (DMF)

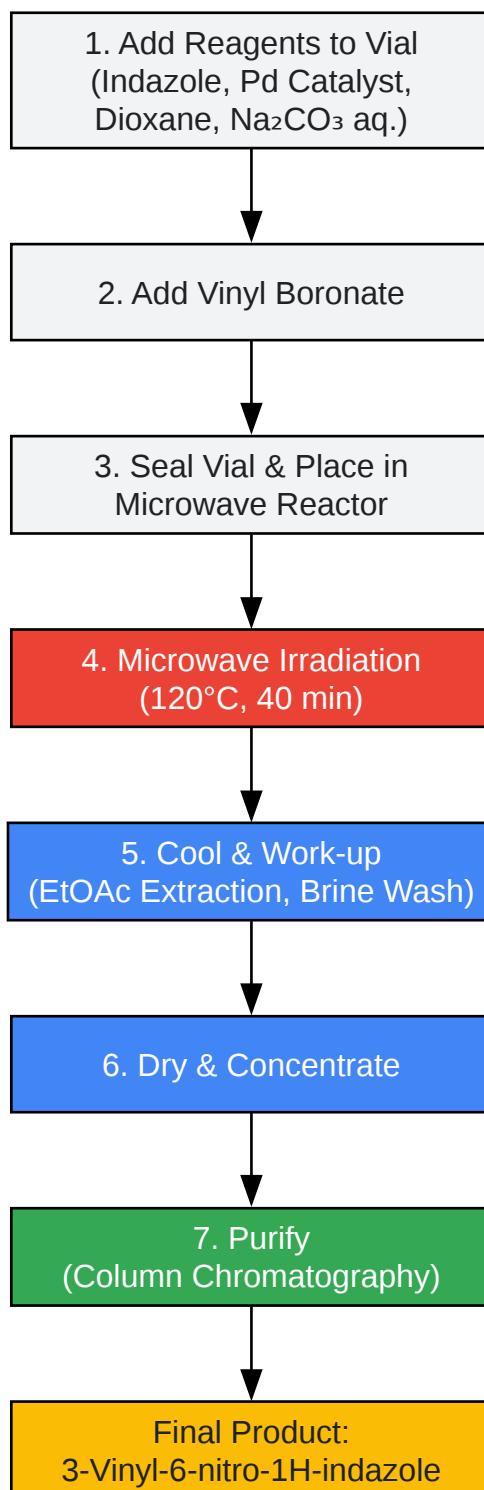
- Saturated aqueous sodium bisulfite (NaHSO_3) solution
- Water (deionized)
- Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

- To a round-bottom flask, add 6-nitro-1H-indazole (1.0 equiv).
- Add DMF to dissolve the starting material (approx. 10 mL per gram of indazole).
- To the stirred solution, add powdered potassium hydroxide (3.0 equiv) portion-wise at room temperature.
- Stir the resulting mixture for 30 minutes.
- Add iodine (2.0 equiv) in several portions over 20 minutes. A slight exotherm may be observed.
- Continue stirring the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bisulfite to quench excess iodine.
- Stir until the dark color dissipates and a precipitate forms.
- Collect the solid product by vacuum filtration.
- Wash the collected solid thoroughly with water (3 x 30 mL).
- Dry the product under vacuum to yield **3-iodo-6-nitro-1H-indazole** as a solid.

Protocol 2: Suzuki-Miyaura Vinylation of 3-Iodo-6-nitro-1H-indazole

This protocol uses microwave-assisted Suzuki coupling for an efficient C-3 vinylation.[\[4\]](#)

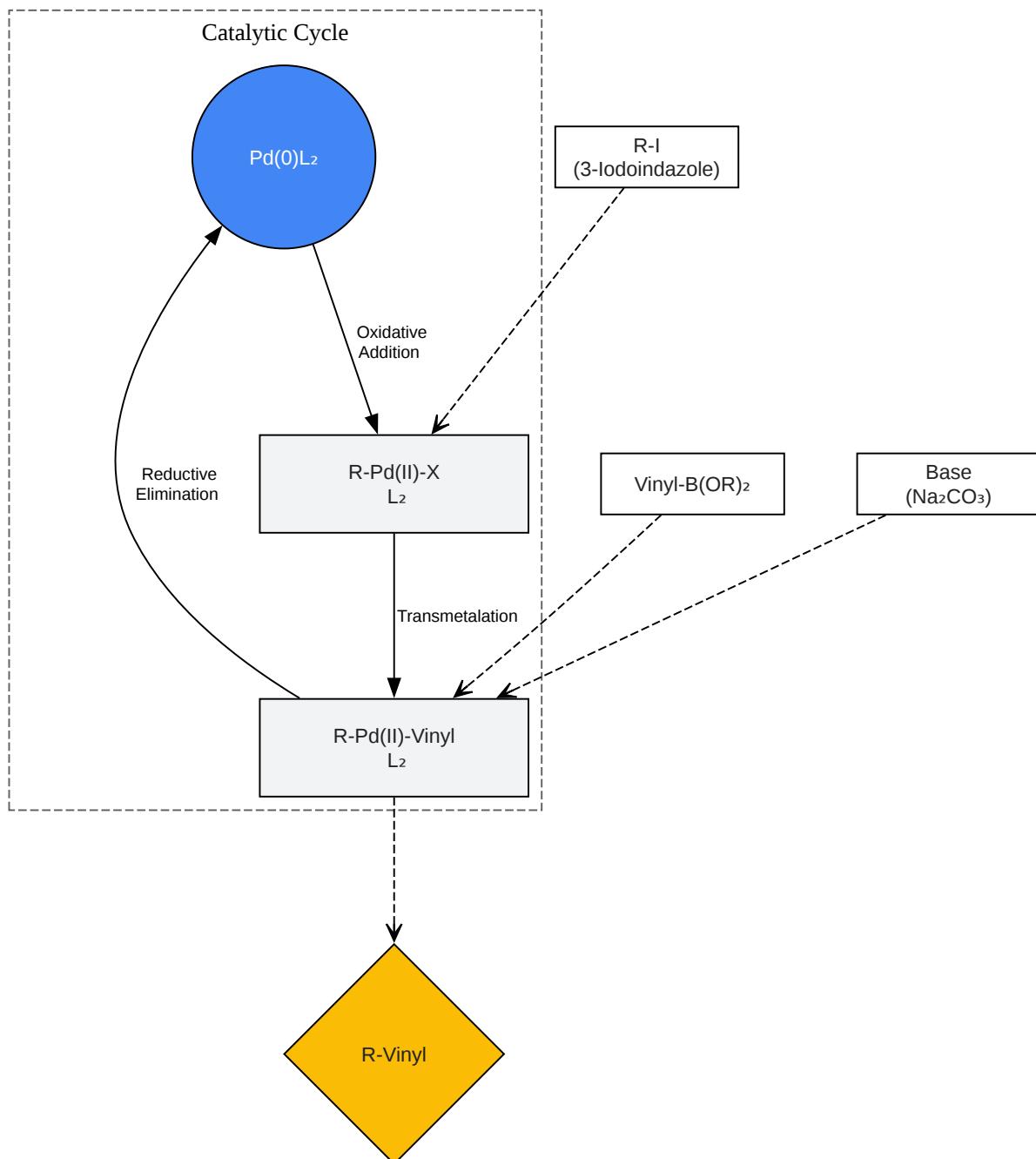

Materials:

- **3-Iodo-6-nitro-1H-indazole** (1.0 equiv)
- Pinacol vinyl boronate (2.0 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
- 2M Aqueous sodium carbonate (Na₂CO₃) solution
- 1,4-Dioxane
- Microwave vial (10-20 mL capacity) with stir bar
- Microwave reactor
- Ethyl acetate, Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a 10-20 mL microwave vial equipped with a magnetic stir bar, add **3-iodo-6-nitro-1H-indazole** (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), 1,4-dioxane (e.g., 7 mL), and the 2M aqueous sodium carbonate solution (e.g., 2 mL).
- Add pinacol vinyl boronate (2.0 equiv) to the mixture.
- Seal the vial with a cap and place it in the microwave reactor.
- Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.
- After the reaction is complete, cool the vial to room temperature.
- Dilute the reaction mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
- Wash the organic layer with brine (3 x 20 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford the desired 3-vinyl-6-nitro-1H-indazole.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Suzuki-Miyaura vinylation protocol.

Reaction Mechanism Visualization

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. [PDF] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [synthesis of 3-vinyl-indazole derivatives from 3-iodo-6-nitro-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314062#synthesis-of-3-vinyl-indazole-derivatives-from-3-iodo-6-nitro-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com